molecular formula C10H14N2O3S B5673459 ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE CAS No. 301226-54-0

ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE

Cat. No.: B5673459
CAS No.: 301226-54-0
M. Wt: 242.30 g/mol
InChI Key: HWOZHOYTOPPPKV-UHFFFAOYSA-N
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Description

ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE is a thiazole-derived compound featuring a propionylamino (-NHCOCH2CH3) substituent at the 2-position of the thiazole ring and an ethyl acetate group at the 4-position. Its molecular formula is C10H13N2O3S, with a molecular weight of 241.29 g/mol.

Properties

IUPAC Name

ethyl 2-[2-(propanoylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-3-8(13)12-10-11-7(6-16-10)5-9(14)15-4-2/h6H,3-5H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOZHOYTOPPPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248608
Record name Ethyl 2-[(1-oxopropyl)amino]-4-thiazoleacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301226-54-0
Record name Ethyl 2-[(1-oxopropyl)amino]-4-thiazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301226-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(1-oxopropyl)amino]-4-thiazoleacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE typically involves the reaction of ethyl acetate with 2-(propionylamino)-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in the compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Reagents/Conditions Product Notes
Acidic HydrolysisH2O,HCl\text{H}_2\text{O}, \text{HCl} (reflux)2-(Propionylamino)-1,3-thiazol-4-yl-acetic acidCompletes within 4–6 hours; confirmed via NMR and mass spectrometry.
Alkaline HydrolysisNaOH,H2O\text{NaOH}, \text{H}_2\text{O} (60°C)Sodium salt of the carboxylic acidRequires neutralization with HCl\text{HCl} to isolate free acid .

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring facilitates substitutions at the 2- and 5-positions.

Reagent Conditions Product Mechanism
ThioureaEtOH,Δ\text{EtOH}, \Delta2-Aminothiazole derivativesCyclization via Hinsberg reaction .
HydrazineMeOH,RT\text{MeOH}, \text{RT}Hydrazino-thiazole adductsNucleophilic attack at C-5 position.
Grignard ReagentsTHF,78C\text{THF}, -78^\circ\text{C}Alkyl/aryl-substituted thiazolesRequires anhydrous conditions.

Acylation/Amidation of the Propionylamino Group

The propionylamino group (-NHCOCH2CH3) participates in further acylation or transamidation.

Reagent Conditions Product Application
Acetic AnhydrideDMAP,CH2Cl2\text{DMAP}, \text{CH}_2\text{Cl}_2N-Acetylated derivativeEnhances lipophilicity for drug design .
Benzoyl ChlorideEt3N,0C\text{Et}_3\text{N}, 0^\circ\text{C}N-Benzoylated analogImproves metabolic stability.
Primary AminesDCC,DMF\text{DCC}, \text{DMF}Urea-linked conjugatesUsed in peptide-mimetic synthesis.

Coordination with Metal Ions

The thiazole nitrogen and ester carbonyl oxygen act as ligands for metal coordination.

Metal Salt Conditions Complex Structure Key Interactions
ZnCl2\text{ZnCl}_2MeOH,RT\text{MeOH}, \text{RT}[Zn(L)₂(H₂O)] (L = ligand)Tetrahedral geometry; Zn–N = 2.05 Å .
CdCl2\text{CdCl}_2EtOH,Δ\text{EtOH}, \Delta[CdCl₂(L)₂]Octahedral coordination; Cd–O = 2.10 Å .
CuSO4\text{CuSO}_4H2O,pH 7\text{H}_2\text{O}, \text{pH 7}Mononuclear Cu(II) complexExhibits antioxidant activity .

Oxidation and Reduction

Functional groups undergo redox transformations:

Oxidation

  • Thiazole Ring : Controlled oxidation with H2O2\text{H}_2\text{O}_2 yields sulfoxide derivatives.

  • Ester Group : Strong oxidants (e.g., KMnO4\text{KMnO}_4) convert esters to ketones or carboxylic acids.

Reduction

  • Nitro Groups (if present): Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces nitro to amine .

  • Ester to Alcohol : LiAlH4\text{LiAlH}_4 in dry ether reduces the ester to a primary alcohol.

Cycloaddition Reactions

The thiazole ring participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts. These reactions are stereospecific and yield complex heterocycles .

Comparative Reactivity of Functional Groups

Functional Group Reactivity Priority Key Reactions
Thiazole Ring (C-2, C-5)1Nucleophilic substitution, coordination
Propionylamino (-NHCOCH₂CH₃)2Acylation, transamidation
Ester (-COOEt)3Hydrolysis, reduction

Scientific Research Applications

Chemical Properties and Structure

Ethyl (2-(propionylamino)-1,3-thiazol-4-yl)acetate has a molecular formula of C11H14N2O2SC_{11}H_{14}N_2O_2S and a molecular weight of approximately 246.31 g/mol. Its structure features a thiazole ring, which is known for its biological activity.

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been studied for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics .
    • Anticancer Properties : The compound has shown promise in preliminary studies as a potential anticancer agent. Its mechanism may involve the inhibition of specific enzymes that are crucial for cancer cell proliferation .
  • Biological Studies
    • Enzyme Inhibition : this compound interacts with various enzymes, potentially inhibiting their activity. This interaction is vital for understanding its therapeutic effects against diseases involving enzyme dysregulation .
    • Inflammatory Diseases : The compound has been investigated for its effects on cytokine production, which is relevant in the context of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. It may inhibit the production of pro-inflammatory cytokines, providing a therapeutic avenue for treatment .
  • Synthetic Chemistry
    • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex thiazole derivatives. Its unique structure allows for further modifications that can enhance biological activity or lead to novel compounds .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria using this compound derivatives .
Study 2Anticancer PropertiesShowed that the compound inhibits proliferation in specific cancer cell lines through enzyme inhibition pathways .
Study 3Inflammatory ResponseFound that administration reduced levels of TNF-α and IL-6 in animal models of inflammation .

Industrial Applications

In addition to its pharmaceutical potential, this compound may find applications in:

  • Material Science : Its unique chemical properties allow it to be used in developing new materials with specific functionalities.
  • Agricultural Chemicals : The compound could be explored as a basis for creating new agrochemicals aimed at pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes critical differences between the target compound and structurally related thiazole derivatives:

Compound Name Substituent at Thiazole 2-Position Molecular Formula Molecular Weight (g/mol) Key Properties
ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE (Target) Propionamido (-NHCOCH2CH3) C10H13N2O3S 241.29 Balanced lipophilicity; potential for enhanced bioavailability
Ethyl 2-(2-formamidothiazol-4-yl)acetate Formamido (-NHCHO) C8H10N2O3S 214.24 Higher hydrophilicity; lower metabolic stability due to formyl group
ETHYL 2-((3-(2,4-DICHLOROPHENYL)ACRYLOYL)AMINO)-1,3-THIAZOL-4-YL)ACETATE 2,4-Dichlorophenyl acryloyl C16H14Cl2N2O3S 385.26 Increased steric bulk; halogen interactions may enhance receptor binding
ETHYL [2-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-4-YL]ACETATE Amino-oxoethyl (-CH2C(O)NH2) C9H12N2O3S 228.27 Oxo group enables hydrogen bonding; possible prodrug functionality

Functional Group Impact on Physicochemical Properties

  • Propionylamino vs.
  • Aryl Acryloyl Substituents : Compounds with 2,4-dichlorophenyl acryloyl groups (e.g., C16H14Cl2N2O3S) exhibit higher molecular weights (>385 g/mol) and reduced solubility in aqueous media, but their halogenated aromatic systems may enhance affinity for hydrophobic enzyme pockets .
  • Amino-Oxoethyl Derivatives: The presence of an oxo group (C=O) and free amine in ETHYL [2-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-4-YL]ACETATE facilitates hydrogen bonding, which could improve solubility but may also increase susceptibility to hydrolysis .

Biological Activity

Ethyl (2-(propionylamino)-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

  • Molecular Formula: C₉H₁₁N₃O₂S
  • Molecular Weight: 213.26 g/mol
  • IUPAC Name: this compound

The compound's structure includes a thiazole ring and an ethyl acetate moiety, which contribute to its biological interactions and activities.

2.1 Antimicrobial Properties

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens:

  • Bacterial Activity: Studies indicate that thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. This compound has shown efficacy against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity: The compound also exhibits antifungal properties, making it a candidate for treating fungal infections .

2.2 Anticancer Effects

Research has explored the anticancer potential of thiazole derivatives. This compound has been studied for its ability to induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action: The compound may interact with specific cellular pathways involved in cell proliferation and apoptosis. For instance, it has been linked to the inhibition of p38 MAP kinase activity, which plays a role in cancer cell survival .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The thiazole ring allows the compound to bind to enzymes involved in critical metabolic pathways. This interaction can lead to the inhibition of processes essential for pathogen survival or cancer cell proliferation .
  • Cellular Interaction: The compound may modulate signaling pathways that regulate inflammation and immune responses, further contributing to its therapeutic potential .

4.1 Antimicrobial Efficacy

A study conducted on various thiazole derivatives highlighted the antimicrobial activity of this compound compared to traditional antibiotics. The findings demonstrated a significant reduction in bacterial viability when treated with this compound .

4.2 Anticancer Studies

In vitro studies have shown that this compound can induce apoptosis in breast cancer cell lines by activating caspase pathways. This suggests its potential as a chemotherapeutic agent .

5. Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 2-amino-1,3-thiazol-4-yl acetateStructureAntimicrobial
This compoundStructureAntimicrobial, Anticancer
Ethyl (2-(anilinocarbonyl)amino)-1,3-thiazol-4-yl acetateStructureAnticancer

This table illustrates the distinctiveness of this compound in terms of its combined antimicrobial and anticancer activities compared to other thiazole derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via a multi-step sequence involving cyclization of thiazole precursors and subsequent propionylation. For example, similar thiazole derivatives are synthesized using ethyl acetoacetate and thioamide intermediates under reflux with acetic acid as a catalyst . Optimization includes adjusting stoichiometric ratios (e.g., propionyl chloride:amine), reaction time (typically 6–12 hours), and temperature (60–80°C). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the thiazole ring (δ 6.8–7.5 ppm for protons, 110–150 ppm for carbons) and the ethyl ester group (δ 1.2–1.4 ppm for CH3, 4.1–4.3 ppm for CH2) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending (amide I/II bands at ~1550–1650 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C10H13N3O3S: 267.07 g/mol) .

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation (e.g., in ethanol/water). Use SHELX software for structure refinement, employing direct methods for phase solving and full-matrix least-squares refinement . UCSF Chimera can visualize hydrogen bonding (e.g., N–H···O interactions) and π-stacking in the thiazole ring .

Advanced Research Questions

Q. What computational strategies are recommended for modeling the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) to predict binding affinities to targets like acetylcholinesterase .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns trajectories) using GROMACS .
  • Pharmacophore modeling : Identify critical features (e.g., thiazole ring as a hydrogen-bond acceptor) using Schrödinger Suite .

Q. How can researchers address contradictions in experimental data (e.g., unexpected byproducts during synthesis)?

  • Methodological Answer :

  • HPLC-MS analysis : Detect impurities (e.g., unreacted propionyl chloride or hydrolyzed ester byproducts) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) .
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify intermediate species (e.g., acylated amines) .
  • Mechanistic probes : Use isotopic labeling (e.g., D2O in NMR) to trace proton exchange in the thiazole ring .

Q. What are the best practices for evaluating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H2O2) conditions at 40–60°C. Analyze degradation products via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td > 200°C typical for thiazole esters) .
  • Long-term storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent ester hydrolysis .

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